molecular formula C19H20N6OS B11657298 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide

Cat. No.: B11657298
M. Wt: 380.5 g/mol
InChI Key: BTQKTXBRMPSUOJ-KGENOOAVSA-N
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Description

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a 1,2,4-triazole-based derivative characterized by a sulfanyl-linked acetohydrazide moiety. Its core structure includes a 1,2,4-triazole ring substituted with ethyl and phenyl groups at positions 4 and 5, respectively, while the acetohydrazide chain is functionalized with a pyridin-4-yl ethylidene group. The pyridine ring may enhance binding affinity to biological targets through hydrogen bonding or π-π stacking interactions .

Properties

Molecular Formula

C19H20N6OS

Molecular Weight

380.5 g/mol

IUPAC Name

2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-1-pyridin-4-ylethylideneamino]acetamide

InChI

InChI=1S/C19H20N6OS/c1-3-25-18(16-7-5-4-6-8-16)23-24-19(25)27-13-17(26)22-21-14(2)15-9-11-20-12-10-15/h4-12H,3,13H2,1-2H3,(H,22,26)/b21-14+

InChI Key

BTQKTXBRMPSUOJ-KGENOOAVSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C(\C)/C2=CC=NC=C2)C3=CC=CC=C3

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=C(C)C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide typically involves multiple steps. One common method includes the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, followed by S-alkylation and subsequent condensation reactions . The reaction conditions often involve the use of alkaline mediums and specific reagents such as 2-bromo-1-phenylethanone .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the hydrazide moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of C20H21N5OSC_{20}H_{21}N_{5}OS and a molecular weight of approximately 371.4318 g/mol. The structure features a triazole moiety linked to a sulfanyl group, which is significant for its biological activity. The presence of the pyridine ring further enhances its pharmacological profile by contributing to its interaction with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal potential of triazole derivatives. Compounds containing triazole rings have been shown to exhibit significant activity against various fungal strains, including Candida species. The mechanism often involves inhibition of fungal enzyme pathways critical for cell wall synthesis.

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer properties. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed.

Case Studies

  • Antifungal Efficacy : A study evaluated a series of triazole derivatives for antifungal activity against Candida albicans. The results indicated that certain derivatives exhibited lower minimum inhibitory concentration (MIC) values than standard antifungal agents like fluconazole, suggesting superior efficacy in treating candidiasis .
  • Anticancer Research : A recent investigation into triazole-containing compounds showed promising results in vitro against various cancer cell lines. The study reported that these compounds could inhibit cell proliferation and induce cell cycle arrest .
  • Antimicrobial Studies : In another study focused on antimicrobial activity, several triazole derivatives were tested against strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that some compounds had significant inhibitory effects, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The compound can also interfere with cellular pathways, leading to the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Compound Name (Representative ID) Triazole Substituents Hydrazide Substituent Notable Features
Target Compound 4-Ethyl, 5-phenyl (1E)-1-(Pyridin-4-yl)ethylidene Pyridine enhances polarity; ethyl/phenyl balance lipophilicity
2-{[4-(4-Methoxyphenyl)-5-phenyl...] () 4-(4-Methoxyphenyl), 5-phenyl (1E)-1-(Pyridin-4-yl)ethylidene Methoxy group increases solubility but may reduce metabolic stability
2-[(4-Ethyl-5-phenyl...)-3-nitrobenzylidene] () 4-Ethyl, 5-phenyl 3-Nitrobenzylidene Nitro group introduces electron-withdrawing effects; may enhance reactivity
2-{[4-Ethyl-5-(4-methoxyphenyl)...] () 4-Ethyl, 5-(4-methoxyphenyl) 4-Nitrophenyl methylidene Methoxy and nitro groups alter electronic profile; potential for redox activity
ZE-4b () 4-Ethyl, 5-(pyridine-2-yl) (2-Phenyl)methylidene Pyridine-2-yl vs. pyridine-4-yl affects binding orientation
(E)-2-(4-Chlorophenoxy)... () N/A (phenoxy core) Pyridin-4-ylmethylidene Phenoxy group replaces triazole-sulfanyl; distinct electronic properties

Biological Activity

The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide is a triazole derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

The molecular formula of the compound is C18H19N5OSC_{18}H_{19}N_{5}OS, with a molecular weight of approximately 341.40 g/mol. The structure features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Antioxidant Activity

Research indicates that triazole derivatives exhibit notable antioxidant properties. A study showed that related compounds demonstrated effective reducing power in antioxidant assays, suggesting that the presence of the triazole moiety enhances radical scavenging activity. For instance, a related compound exhibited a reducing power of 106.25 μM Fe²⁺, comparable to established antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .

Anticancer Activity

Triazole derivatives have been evaluated for their anticancer potential. The compound's structure allows it to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that similar triazole compounds possess cytotoxic effects against human cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, compounds with similar structures were found to be equipotent against A-431 and Jurkat cell lines, with IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives has also been documented. Compounds containing the triazole ring have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

The compound has been noted for its ability to inhibit key metabolic enzymes such as acetylcholinesterase (AChE). This inhibition suggests potential applications in treating neurodegenerative diseases where AChE activity is dysregulated, such as Alzheimer's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Key factors influencing activity include:

  • Substituents on the Triazole Ring : The presence of electron-donating or electron-withdrawing groups can significantly affect the compound's reactivity and interaction with biological targets.
  • Hydrophobic Interactions : The phenyl groups in the structure enhance lipophilicity, improving cellular uptake and bioavailability.

Case Studies

  • Cytotoxicity Testing : In a study evaluating various triazole derivatives, one compound exhibited potent cytotoxicity against breast cancer cells with an IC50 value significantly lower than doxorubicin .
  • Antioxidant Screening : A comparative analysis highlighted that certain triazole derivatives showed superior antioxidant activity compared to traditional antioxidants, indicating their potential as therapeutic agents in oxidative stress-related conditions .

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